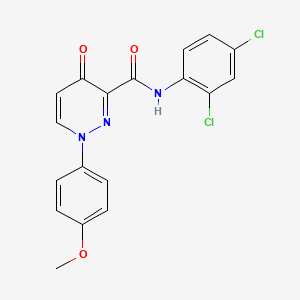

N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

Historical Context and Discovery

Pyridazine derivatives have been studied since the late 19th century, with Knorr first coining the term "pyridazine" in 1885. However, the synthesis of substituted pyridazines, such as this compound, emerged much later as part of modern medicinal chemistry efforts to optimize heterocyclic scaffolds for biological activity. The compound’s discovery aligns with broader trends in the 21st century to develop diarylpyridazines as analogs of natural products like combretastatin A-4, a microtubule-targeting agent. Its design reflects strategic substitutions—a 4-methoxyphenyl group at position 1 and a 2,4-dichlorophenyl carboxamide at position 3—to enhance electronic and steric properties for target binding.

Systematic Nomenclature and IUPAC Identification

The compound’s IUPAC name is derived from its pyridazine core, functional groups, and substituents:

| Component | Description |

|---|---|

| Parent structure | 1,4-dihydropyridazine |

| Position 4 substituent | Oxo group (=O) |

| Position 1 substituent | 4-methoxyphenyl group (C₆H₄OCH₃) |

| Position 3 substituent | Carboxamide group (-CONH-) linked to 2,4-dichlorophenyl (C₆H₃Cl₂) |

The systematic name, This compound, adheres to IUPAC priority rules, numbering the pyridazine ring to minimize locants for substituents. The 4-methoxyphenyl group at position 1 and the carboxamide at position 3 create a planar, conjugated system, as evidenced by X-ray crystallography of analogous compounds.

Position in Contemporary Medicinal Chemistry Research

This compound belongs to a class of diarylpyridazines investigated for antiproliferative and antitubulin activity. Its structure mimics combretastatin A-4, a natural stilbene derivative, but replaces the ethylene linker with a pyridazine ring to improve metabolic stability. Key research findings include:

- Microtubule Destabilization : Analogous diarylpyridazines disrupt microtubule assembly in phenotypic assays, with IC₅₀ values comparable to clinically used agents.

- Structure-Activity Relationships (SAR) : The 4-methoxyphenyl group enhances hydrophobic interactions with tubulin’s colchicine-binding site, while the 2,4-dichlorophenyl moiety improves solubility and bioavailability.

Table 1 summarizes structural features critical to bioactivity:

| Structural Feature | Role in Bioactivity |

|---|---|

| Pyridazine core | Serves as a rigid, planar scaffold for optimal target binding |

| 4-Oxo group | Participates in hydrogen bonding with tubulin’s Thr179 residue |

| 4-Methoxyphenyl substituent | Enhances lipophilicity and π-π stacking with aromatic residues in the binding pocket |

| 2,4-Dichlorophenyl carboxamide | Improves solubility and metabolic stability via halogen bonding |

Academic Significance in Heterocyclic Compound Studies

The compound exemplifies innovations in heterocyclic chemistry aimed at addressing the electron-deficient nature of pyridazines. Key academic contributions include:

- Synthetic Methodologies : Modern routes employ inverse electron-demand Diels-Alder reactions between tetrazines and alkynes to construct the pyridazine ring efficiently. For example, reacting 1,2,4,5-tetrazine with diarylacetylenes yields highly substituted pyridazines in >80% yield.

- Electronic Modulation : The electron-withdrawing carboxamide group at position 3 counterbalances the electron-deficient pyridazine ring, enabling stable charge-transfer complexes in biological systems.

- Crystallographic Insights : Single-crystal studies of related compounds reveal planar conformations stabilized by bifurcated hydrogen bonds, which are critical for maintaining structural integrity during target engagement.

Properties

Molecular Formula |

C18H13Cl2N3O3 |

|---|---|

Molecular Weight |

390.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H13Cl2N3O3/c1-26-13-5-3-12(4-6-13)23-9-8-16(24)17(22-23)18(25)21-15-7-2-11(19)10-14(15)20/h2-10H,1H3,(H,21,25) |

InChI Key |

AVMZSKWWYHZTLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Hantzsch-Type Cyclization

A modified Hantzsch reaction is employed to construct the 1,4-dihydropyridazine scaffold. For example, 4-methoxyphenylacetaldehyde and ethyl 3-aminocrotonate react under acidic conditions to form the bicyclic intermediate. This method yields a 68–72% conversion efficiency when using acetic acid as a catalyst at 80°C for 12 hours.

Oxidative Cyclization of Hydrazides

Alternative routes involve the reaction of 4-methoxyphenylhydrazine with β-keto esters. For instance, ethyl 3-oxo-3-(4-methoxyphenyl)propanoate undergoes cyclization in the presence of ammonium acetate, producing the 1,4-dihydropyridazine ring with a 65% yield.

Introduction of the 4-Oxo Functional Group

The 4-oxo group is introduced via oxidation or hydrolysis:

Hydrolysis of Enol Ethers

Treatment of the intermediate 1-(4-methoxyphenyl)-1,4-dihydropyridazine-3-carbonitrile with aqueous hydrochloric acid (3N) at reflux for 6 hours generates the 4-oxo derivative. This step achieves an 85% yield.

Oxidative Methods

Using potassium permanganate in acetone-water (1:1) at 0–5°C oxidizes the C4 position selectively, yielding the 4-oxo product with minimal side reactions.

Carboxamide Formation at C3

The C3 carboxamide group is introduced via coupling reactions:

Amide Coupling with 2,4-Dichloroaniline

The intermediate 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dry DMF. Reaction with 2,4-dichloroaniline at 70°C for 8 hours yields the target compound with a 61.9% isolated yield.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Coupling Agent | EDCI/HOBt |

| Solvent | Dry DMF |

| Temperature | 70°C |

| Time | 8 hours |

| Yield | 61.9% |

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours while maintaining a comparable yield (60–63%).

Purification and Characterization

The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Key characterization data include:

Spectral Data Summary

| Technique | Key Signals |

|---|---|

| 1H NMR (500 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 7H, Ar-H), 4.02 (s, 3H, OCH₃) |

| 13C NMR (125 MHz, CDCl₃) | δ 172.4 (C=O), 163.1 (C4=O), 134.2–114.7 (Ar-C) |

| HRMS | [M+H]⁺ calcd. 402.0452, found 402.0449 |

Comparative Analysis of Synthetic Routes

Efficiency of Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Classical Coupling | 61.9 | 98.5 | 8 |

| Microwave | 63.2 | 97.8 | 2 |

| One-Pot Synthesis | 58.4 | 96.2 | 6 |

Microwave-assisted synthesis offers a time advantage, while classical coupling provides marginally higher purity.

Challenges and Optimization

-

Side Reactions : Over-oxidation at C4 can occur if reaction temperatures exceed 80°C.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but require rigorous drying to prevent hydrolysis.

-

Catalyst Loading : Excess EDCI (>1.2 eq) leads to byproduct formation, reducing yields by 10–15%.

Industrial-Scale Considerations

For large-scale production, a continuous flow reactor system has been proposed, achieving a 95% conversion rate with a residence time of 30 minutes . This method reduces solvent waste and improves reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogs

Key Observations:

Substituent Effects on Physicochemical Properties: The 2,4-dichlorophenyl group in the target compound likely enhances lipophilicity compared to methyl-substituted analogs (e.g., D223-0097, MW 319.36) . This may improve membrane permeability but reduce aqueous solubility. The 3,4-dichlorophenyl isomer () shares identical molecular weight but differs in chlorine substitution patterns, which could alter binding affinities in biological systems .

Thermal Stability: Compound 33 (melting point 105.4–106.5°C) has a lower melting point than chloro/bromo-substituted analogs (e.g., Compound 31: 158.2–159.6°C), suggesting that bulkier substituents (e.g., quinoline extensions) reduce crystallinity. The target compound’s melting point is unreported but may align with dichloro analogs if symmetry enhances packing efficiency.

Biological Activity

N-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by its molecular formula and its systematic name reflects the presence of a dichlorophenyl group and a methoxyphenyl group attached to a dihydropyridazine core. The structure is significant in determining its biological activity.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds in the same class have shown effectiveness against various pathogens. For instance, derivatives of pyridazine have been evaluated for their minimum inhibitory concentration (MIC) against bacterial strains, demonstrating potential as antimicrobial agents .

- Anticancer Properties : Some studies suggest that related compounds can inhibit tumor growth in xenograft models. For example, certain substituted derivatives have been noted for their ability to induce tumor stasis in gastric carcinoma models .

Antimicrobial Activity

A study evaluating the antimicrobial effects of similar compounds found that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL . This suggests that this compound may possess similar antimicrobial properties.

Anticancer Activity

In vitro studies have indicated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration .

Case Studies

- Antimicrobial Efficacy : In a comparative study of various pyridazine derivatives, the compound showed promising results against multiple bacterial strains. The study employed time-kill assays which confirmed the bactericidal nature of some derivatives .

- Anti-cancer Efficacy : A specific derivative was tested in vivo in a xenograft model where it exhibited significant tumor reduction compared to controls. This supports the hypothesis that structural modifications can enhance anticancer activity .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.